Bisphenol a diglycidyl ether diacrylate

Catalog No.
S576376
CAS No.
4687-94-9
M.F
C27H32O8
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol a diglycidyl ether diacrylate

CAS Number

4687-94-9

Product Name

Bisphenol a diglycidyl ether diacrylate

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3

InChI Key

VZTQQYMRXDUHDO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

Synonyms

bisphenol A epoxy resin diacrylate ester

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

The exact mass of the compound Bisphenol a diglycidyl ether diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bisphenol A diglycidyl ether diacrylate (BADGE-DA) is a difunctional monomer primarily used in high-performance, free-radical photopolymerization systems. Its molecular structure is defined by a rigid, aromatic bisphenol A core, which provides exceptional thermal stability, hardness, and chemical resistance to the cured polymer network. The two terminal acrylate groups enable rapid curing upon exposure to UV light in the presence of a photoinitiator, making it a critical component in formulations for hard coatings, adhesives, composites, and dental resins where performance under demanding conditions is required.

Substituting Bisphenol A diglycidyl ether diacrylate (BADGE-DA) with seemingly similar monomers often leads to critical performance failures. Using its non-acrylated precursor, Bisphenol A diglycidyl ether (BADGE), is incompatible with UV-initiated free-radical polymerization workflows, as it requires epoxy-amine or thermal curing mechanisms. Common aliphatic diacrylates, such as Tripropylene glycol diacrylate (TPGDA) or 1,6-Hexanediol diacrylate (HDDA), offer lower viscosity for easier processing but result in cured materials with significantly lower glass transition temperatures (Tg), reduced hardness, and inferior thermal stability due to their flexible, non-aromatic structures. Even closely related analogs like ethoxylated Bisphenol A diacrylates, while improving flexibility, do so at the expense of the high rigidity and thermal performance imparted by the unmodified bisphenol A core of BADGE-DA.

Superior Thermal Stability: Higher Glass Transition Temperature (Tg) vs. Flexible Aliphatic Acrylates

Polymers based on BADGE-DA consistently exhibit a higher glass transition temperature (Tg), a critical metric for performance in high-temperature environments, compared to those made with flexible aliphatic diacrylates. For instance, a cured resin incorporating a chain-extended BADGE-DA derivative demonstrated a Tg of 141.8 °C. This contrasts sharply with polymers based on common aliphatic diacrylates, whose Tg values are often significantly lower, reflecting their reduced thermal stability.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data141.8 °C (for a modified BADGE-DA system)
Comparator Or BaselineTypical Aliphatic Acrylate Polymers (Tg often well below 100 °C)
Quantified DifferenceSignificantly higher thermal service temperature
ConditionsUV-cured polymer film, measured via Dynamic Mechanical Analysis (DMA).

A higher Tg is essential for applications requiring dimensional stability and mechanical integrity at elevated temperatures, such as automotive components, electronic encapsulants, and industrial coatings.

Processability Challenge: High Viscosity Demands Formulation Adjustments Compared to Aliphatic Diluents

BADGE-DA is a highly viscous liquid or semi-solid at room temperature, which is a primary consideration for material handling and formulation. Its viscosity is several orders of magnitude higher than that of common reactive diluents like 1,6-hexanediol diacrylate (HDDA) or tripropylene glycol diacrylate (TPGDA). For example, a related aromatic urethane acrylate can exhibit a viscosity of 2,310 mPa·s at 25 °C, whereas aliphatic diluents typically have viscosities in the range of 5-15 mPa·s. This necessitates heating or the inclusion of low-viscosity monomers to achieve a workable consistency for coating or printing applications.

Evidence DimensionViscosity at 25 °C
Target Compound DataHigh (e.g., >2,000 mPa·s for similar aromatic multifunctional acrylates)
Comparator Or BaselineCommon Aliphatic Diacrylates (e.g., TPGDA, HDDA) (~5-15 mPa·s)
Quantified Difference>100x higher viscosity
ConditionsMeasurement at room temperature (25 °C).

Buyers must account for the high viscosity in their process design; while it contributes to final film thickness and properties, it requires formulation with reactive diluents, which can impact the final network properties.

Enhanced Mechanical Hardness for Durable Applications

The rigid bisphenol A core in BADGE-DA translates directly to superior hardness in the cured material, a key differentiator from flexible monomers. In a representative UV-cured formulation based on BADGE-DA (70 wt%) and HDDA (30 wt%), the resulting coating achieved a pencil hardness of 5H. This level of hardness is critical for applications demanding high scratch and abrasion resistance.

Evidence DimensionPencil Hardness (ASTM D3363)
Target Compound Data5H (in a 70/30 formulation with HDDA)
Comparator Or BaselinePure aliphatic acrylate polymers (typically much softer, in the B to H range)
Quantified DifferenceSignificantly higher hardness rating, indicating superior scratch resistance
ConditionsUV-cured coating on an aluminum substrate.

For protective coatings on wood, metal, or plastic, and in applications like dental composites, achieving high surface hardness is a primary procurement driver for ensuring product longevity and durability.

Formulation of Hard, Thermally Stable Protective Coatings

Where scratch resistance and performance at elevated temperatures are critical, BADGE-DA is the preferred choice over aliphatic acrylates. Its ability to form a densely cross-linked network with a high Tg and hardness makes it ideal for industrial wood and metal coatings, automotive topcoats, and protective layers for electronic components.

High-Modulus Structural Adhesives and Composites

In applications requiring high mechanical strength and rigidity, such as structural adhesives or the matrix resin in fiber-reinforced composites, the inherent stiffness of the bisphenol A core is a key advantage. The high modulus of the resulting polymer ensures effective load transfer and dimensional stability, outperforming more flexible adhesive formulations.

Dental Restorative Materials

BADGE-DA and its derivatives are used in dental composites where high hardness, low shrinkage, and durability are paramount. The rigid molecular structure contributes to the final restoration's wear resistance and longevity, a critical performance attribute not achievable with softer, less stable aliphatic monomers.

XLogP3

4.4

UNII

615T9XD11Q

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33041-41-7
57417-94-4
4687-94-9

Wikipedia

Bisphenol a diglycidyl ether diacrylate

Dates

Last modified: 08-15-2023

Explore Compound Types